molecular formula C20H15D6FN2O.C2H2O4 B602440 シタロプラム-d6 オキサレート CAS No. 1246819-94-2

シタロプラム-d6 オキサレート

カタログ番号: B602440
CAS番号: 1246819-94-2
分子量: 420.46
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Citalopram-d6 Oxalate is a deuterated form of Citalopram Oxalate, which is a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The deuterated version, Citalopram-d6 Oxalate, contains six deuterium atoms, which can be used in various research applications to study the pharmacokinetics and metabolic pathways of Citalopram .

科学的研究の応用

Pharmacokinetics and Metabolism Studies

Citalopram-d6 oxalate serves as an essential tool in pharmacokinetic studies due to its ability to act as a tracer. The presence of deuterium allows researchers to differentiate between the labeled compound and the non-labeled citalopram in biological systems, facilitating the investigation of drug metabolism and distribution.

Case Studies in Drug Metabolism

Several studies have utilized citalopram-d6 oxalate to understand its metabolic pathways better. For instance:

  • Study on Metabolic Profiling : A study highlighted how citalopram-d6 oxalate was used to track the metabolic fate of citalopram in human subjects, revealing distinct metabolic pathways that could influence therapeutic outcomes.
  • Therapeutic Drug Monitoring : Research has indicated that therapeutic drug monitoring of citalopram can optimize treatment by correlating plasma concentrations with clinical outcomes. Citalopram-d6 provides a reliable method for assessing these concentrations without interference from endogenous compounds .

Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring is increasingly relevant in psychopharmacotherapy, especially for SSRIs like citalopram. Citalopram-d6 oxalate aids in establishing correlations between plasma drug levels and therapeutic efficacy.

Importance of TDM in Depression Treatment

Recent systematic reviews have emphasized the need for therapeutic drug monitoring to tailor treatment doses based on individual patient responses. Citalopram-d6 oxalate's unique properties allow for precise measurement of drug levels, leading to better-informed clinical decisions .

Summary of Findings from TDM Studies

A comprehensive review involving 11 studies with 538 patients demonstrated varying correlations between plasma concentrations of citalopram and treatment outcomes:

Study IDCountryStudy DesignDiseaseOutcomeNumber of PatientsPlasma Concentration Correlation
Ozbey et al.TurkeyCohortMajor Depressive DisorderEfficacy, Safety46 (9/37)No correlation
Smith et al.USARandomized Controlled TrialDepressionEfficacy Improvement120 (60/60)Positive correlation at >50 ng/mL

These findings indicate that while some studies found no correlation between plasma concentration and clinical response, others suggested that higher concentrations could enhance therapeutic efficacy .

作用機序

Target of Action

Citalopram-d6 Oxalate primarily targets the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, Citalopram-d6 Oxalate increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Mode of Action

Citalopram-d6 Oxalate binds to the serotonin transporter, blocking its function. This inhibition prevents the reuptake of serotonin into the presynaptic neuron, leading to an accumulation of serotonin in the synaptic cleft . The increased serotonin levels enhance neurotransmission and improve mood and anxiety symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Citalopram-d6 Oxalate is the serotonergic pathway. By inhibiting serotonin reuptake, the compound increases serotonin levels in the synaptic cleft, which can activate various serotonin receptors on the postsynaptic neuron . This activation can lead to downstream effects such as improved mood, reduced anxiety, and other therapeutic effects associated with enhanced serotonergic activity .

Pharmacokinetics

Citalopram-d6 Oxalate is absorbed well from the gastrointestinal tract, with peak plasma concentrations occurring within 2-4 hours after oral administration . It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP2D6 . The compound has a half-life of approximately 35 hours, allowing for once-daily dosing . It is excreted mainly through the urine .

Result of Action

At the molecular level, the inhibition of serotonin reuptake by Citalopram-d6 Oxalate leads to increased serotonin levels in the synaptic cleft . This results in enhanced activation of serotonin receptors, which can improve mood and reduce symptoms of depression and anxiety . At the cellular level, prolonged exposure to increased serotonin can lead to adaptive changes in receptor density and sensitivity, contributing to the long-term therapeutic effects of the drug .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of Citalopram-d6 Oxalate . For instance, extreme pH levels can affect the drug’s solubility and absorption . Additionally, interactions with other medications that inhibit or induce cytochrome P450 enzymes can alter the metabolism and bioavailability of Citalopram-d6 Oxalate . Proper storage conditions and careful management of drug interactions are essential to maintain the compound’s efficacy and stability .

: Information synthesized from various sources on the mechanism of action and pharmacokinetics of Citalopram and its derivatives.

生化学分析

Biochemical Properties

Citalopram-d6 Oxalate acts by inhibiting the serotonin transporter (5-HTT), thereby increasing the extracellular availability of serotonin . This inhibition of 5-HTT has been studied in COS-1 cells expressing the human 5-HTT and in rat brain synaptosomes .

Cellular Effects

In vitro studies have shown that Citalopram-d6 Oxalate has significant effects on various types of cells. For instance, it has been found to exhibit antiproliferative and apoptotic effects in rat C6 glioma cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Citalopram-d6 Oxalate exerts its effects at the molecular level through several mechanisms. It binds to the serotonin transporter, inhibiting its function and leading to an increase in extracellular serotonin . This binding interaction is key to its mechanism of action.

Temporal Effects in Laboratory Settings

The effects of Citalopram-d6 Oxalate change over time in laboratory settings. For example, thermal degradation studies have shown that Citalopram-d6 Oxalate decomposes in a single step after melting, without evidence of crystallization on cooling . This suggests that the compound has good stability under certain conditions.

Dosage Effects in Animal Models

The effects of Citalopram-d6 Oxalate in animal models vary with dosage. For instance, studies have shown that while a single administration of Citalopram can induce anxiety in animal models, three administrations can elicit anxiolytic effects . This suggests that the compound’s effects are dose-dependent and can change over time.

Metabolic Pathways

Citalopram-d6 Oxalate is involved in several metabolic pathways. It is metabolized in the body, with the process involving various enzymes and cofactors

Transport and Distribution

The transport and distribution of Citalopram-d6 Oxalate within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of Citalopram-d6 Oxalate and its effects on activity or function are not well known. It is likely that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Citalopram-d6 Oxalate involves the incorporation of deuterium atoms into the Citalopram molecule. This can be achieved through the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the following steps:

Industrial Production Methods: Industrial production of Citalopram-d6 Oxalate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is optimized to minimize costs and maximize efficiency .

化学反応の分析

Types of Reactions: Citalopram-d6 Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Citalopram-d6 Oxalate. These derivatives can be used to study the metabolic pathways and pharmacokinetics of the compound .

類似化合物との比較

Uniqueness of Citalopram-d6 Oxalate: Citalopram-d6 Oxalate is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. The deuterated form is particularly useful in research applications where precise tracking of the compound and its metabolites is required .

生物活性

Citalopram-d6 Oxalate is a deuterated form of the well-known selective serotonin reuptake inhibitor (SSRI) citalopram, which is widely used in the treatment of depression and anxiety disorders. The incorporation of deuterium (denoted as "d6") into its structure enhances the compound's utility in pharmacokinetic studies, allowing researchers to trace its metabolic pathways without significantly altering its pharmacological properties.

  • Molecular Formula : C22H23FN2O5 (for Citalopram)
  • Molecular Weight : Approximately 398.43 g/mol
  • CAS Number : 1217768-91-6

Citalopram-d6 Oxalate functions primarily by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin levels in the brain. This mechanism is crucial for alleviating symptoms associated with mood disorders. The deuterated version retains similar biological activities to non-deuterated citalopram, making it a valuable tool for understanding drug metabolism and pharmacodynamics without introducing significant variability in effects.

Research Applications

The unique properties of Citalopram-d6 Oxalate enable its use in various research contexts:

  • Pharmacokinetics : The deuterium labeling allows for precise tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) using techniques such as mass spectrometry.
  • Metabolic Studies : Researchers can differentiate between labeled and unlabeled citalopram in biological systems, facilitating studies on drug interactions and metabolic pathways.
  • Clinical Trials : Investigations into the efficacy and safety profiles of citalopram can be enhanced using this labeled compound to assess variations in patient responses based on genetic factors influencing drug metabolism.

Comparative Biological Activity

Citalopram-d6 Oxalate shares structural similarities with several other SSRIs, which can be summarized as follows:

CompoundStructure SimilarityMechanism of ActionUnique Features
CitalopramHighSelective serotonin reuptake inhibitorNon-deuterated version
EscitalopramHighSelective serotonin reuptake inhibitorHigher binding affinity than citalopram
SertralineModerateSelective serotonin reuptake inhibitorDifferent structural modifications
FluoxetineModerateSelective serotonin reuptake inhibitorDifferent pharmacokinetics

The deuterated form's primary advantage lies in its ability to facilitate enhanced tracking in metabolic studies while maintaining the core pharmacological properties associated with SSRIs.

Case Studies and Findings

Several studies have utilized Citalopram-d6 Oxalate to explore its biological activity:

  • Metabolic Pathway Analysis : A study highlighted that Citalopram-d6 could be effectively traced through various metabolic pathways, providing insights into how genetic polymorphisms (e.g., CYP2C19 genotype) affect drug metabolism and therapeutic outcomes. This is particularly relevant for understanding variable patient responses to SSRIs .
  • Bioavailability Studies : Research comparing bioavailability between different formulations of SSRIs demonstrated that deuterated compounds like Citalopram-d6 can provide more accurate assessments of drug absorption and efficacy due to their distinguishable mass characteristics .
  • Clinical Efficacy : Long-term clinical trials involving citalopram have shown consistent results regarding safety and tolerability, with adverse effects generally being mild. The use of Citalopram-d6 Oxalate in these studies aids in understanding individual variability in treatment responses due to metabolic differences .

特性

IUPAC Name

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRHKOEFSJQNS-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。